![molecular formula C24H46N4O10 B3118048 tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid CAS No. 2306248-51-9](/img/structure/B3118048.png)

tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid

Descripción general

Descripción

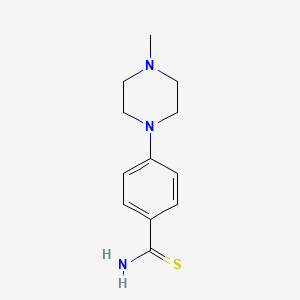

The compound “tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid” is a chemical compound with the CAS Number: 2306248-51-9 . It has a molecular weight of 320.34 . The compound is in the form of a white to yellow solid .

Molecular Structure Analysis

The IUPAC name of the compound is "tert-butyl ((3S,4R)-3-methoxypiperidin-4-yl)carbamate oxalate" . The InChI code for the compound is "1S/C11H22N2O3.C2H2O4/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t8-,9+;/m1./s1" .Physical and Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 320.34 . The IUPAC name is "tert-butyl ((3S,4R)-3-methoxypiperidin-4-yl)carbamate oxalate" and the InChI code is "1S/C11H22N2O3.C2H2O4/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t8-,9+;/m1./s1" .Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Chemical Transformations

The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the substitution pattern, which is vital for synthesizing analogues with specific stereochemical configurations (Ober et al., 2004). This highlights the compound's significance in creating nucleotide analogues for research in genetics and biochemistry.

Intermediates in Natural Product Synthesis

Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate in the synthesis of Biotin, a water-soluble vitamin essential in the metabolic cycle for catalyzing carbon dioxide fixation in the biosynthesis of fatty acids, sugars, and α-amino acids, demonstrates the compound's role in synthesizing complex molecules (Qin et al., 2014). This underscores its utility in studying metabolic pathways and synthesizing biologically active compounds.

Advanced Organic Synthesis Techniques

Research on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates showcases their preparation from aldehydes and tert-butyl N-hydroxycarbamate, illustrating their role as N-(Boc) nitrone equivalents in organic synthesis. These compounds are used in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis and highlighting their importance in constructing complex organic molecules (Guinchard et al., 2005).

X-ray Diffraction Studies and Biological Evaluation

The synthesis and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, demonstrate the compound's application in structural biology and materials science. The detailed structure obtained through XRD data provides insights into molecular interactions and architecture, which is crucial for the development of materials with specific properties (Sanjeevarayappa et al., 2015).

Mecanismo De Acción

Target of Action

The primary targets of “tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid” are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect how “this compound” interacts with its targets and exerts its effects.

Propiedades

IUPAC Name |

tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9+;/m11./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOMHWIBSAZVOI-KAVFMPKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1OC.CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Methylamino)methyl]benzene-1,4-diol](/img/structure/B3117973.png)

![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B3117999.png)